molecular formula C14H11N3O B029346 4-(4-Pyridylmethyl)-1(2H)-phthalazinone CAS No. 107558-48-5

4-(4-Pyridylmethyl)-1(2H)-phthalazinone

Cat. No. B029346
M. Wt: 237.26 g/mol
InChI Key: NIQMWTLRDNQDIA-UHFFFAOYSA-N
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Patent
US06710047B2

Procedure details

A mixture of 14.19 g (0.1 mol) phosphorus pentoxide, 13.77 g (0.1 mol) triethylamine hydrochloride and 12.76 g (0.1 mol) 4-chloroaniline is heated and stirred in a nitrogen atmosphere at 200° C. until a homogeneous melt has formed (about 20 min). To the melt, 5.93 g (0.025 mol) 4-(4-pyridylmethyl)-1(2H)-phthalazinone (for preparation see German Auslegeschrift no. 1061 788 [published Jul. 23, 1959]) is added, and the reaction mixture is stirred for 3 h at 200° C. After the reaction mixture has cooled to about 100° C., 200 ml of water is added. Stirring is continued until the temperature reaches about 30° C., and then 20 ml conc. ammonia (30% aqueous ammonium hydroxide solution) and 900 ml chloroform are added consecutively. As soon as a diphasic mixture has formed, the organic phase is separated off, dried over anhydrous sodium sulfate, filtered, and the filtrate evaporated on a RE to a volume of about 50 ml, to which 100 ml acetate is then added, and the mixture is cooled in an ice bath. The crystallizate obtained is filtered off and washed with acetate and ether. After recrystallization from methanol and drying under HV for 8 h at 120° C., the title compound is obtained; m.p. 194-195° C.; ESI-MS: (M+H)+=347.
Quantity
14.19 g
Type
reactant
Reaction Step One
Quantity
13.77 g
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step One
Quantity
5.93 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.Cl.C(N(CC)CC)C.[Cl:23][C:24]1[CH:30]=[CH:29][C:27]([NH2:28])=[CH:26][CH:25]=1.[N:31]1[CH:36]=[CH:35][C:34]([CH2:37][C:38]2[C:47]3[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=3)[C:41](=O)[NH:40][N:39]=2)=[CH:33][CH:32]=1.N>C(Cl)(Cl)Cl.O>[Cl:23][C:24]1[CH:30]=[CH:29][C:27]([NH:28][C:41]2[C:42]3[C:47](=[CH:46][CH:45]=[CH:44][CH:43]=3)[C:38]([CH2:37][C:34]3[CH:35]=[CH:36][N:31]=[CH:32][CH:33]=3)=[N:39][N:40]=2)=[CH:26][CH:25]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14.19 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
13.77 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
12.76 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Step Two
Name
Quantity
5.93 g
Type
reactant
Smiles
N1=CC=C(C=C1)CC1=NNC(C2=CC=CC=C12)=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred in a nitrogen atmosphere at 200° C. until a homogeneous melt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
has formed (about 20 min)
Duration
20 min
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 3 h at 200° C
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture has cooled to about 100° C.
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
reaches about 30° C.
CUSTOM
Type
CUSTOM
Details
As soon as a diphasic mixture has formed
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated on a RE to a volume of about 50 ml
ADDITION
Type
ADDITION
Details
to which 100 ml acetate is then added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The crystallizate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with acetate and ether
CUSTOM
Type
CUSTOM
Details
After recrystallization from methanol
CUSTOM
Type
CUSTOM
Details
drying under HV for 8 h at 120° C.
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.